4-O-|A-Galactopyranosyl-D-mannopyrase-octaacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

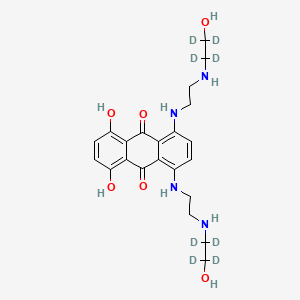

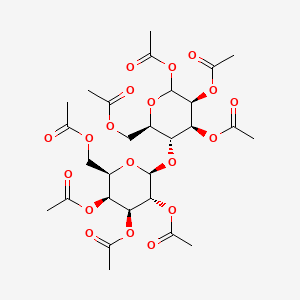

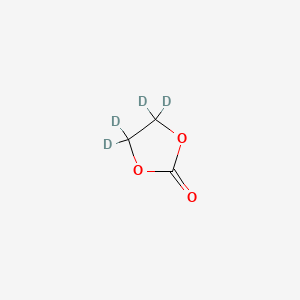

4-O-|A-Galactopyranosyl-D-mannopyrase-octaacetate is a complex organic compound . It has a molecular formula of C28H38O19 and contains a total of 86 bonds, including 48 non-H bonds, 8 multiple bonds, 20 rotatable bonds, 8 double bonds, 2 six-membered rings, 8 esters (aliphatic), and 3 ethers (aliphatic) .

Molecular Structure Analysis

The molecular structure of 4-O-|A-Galactopyranosyl-D-mannopyrase-octaacetate is quite complex. It contains a total of 85 atoms, including 38 Hydrogen atoms, 28 Carbon atoms, and 19 Oxygen atoms . The molecule also contains 86 bonds, including 48 non-H bonds, 8 multiple bonds, 20 rotatable bonds, 8 double bonds, 2 six-membered rings, 8 esters (aliphatic), and 3 ethers (aliphatic) .Aplicaciones Científicas De Investigación

Microbial Mannosidases and Biotechnological Applications

Mannan hydrolyzing enzymes, including β-mannosidases, are crucial for the depolymerization of mannan, yielding mannose. These enzymes, mainly produced by bacteria and fungi, have a wide range of pH and temperature activities. Their applications span bioethanol production, synthesis of alkyl glycosides, and pharmaceutical agents, highlighting their importance in both industrial and therapeutic contexts (Chauhan & Gupta, 2017).

Galactomannans: Structure and Applications

Galactomannans, polymers of D-galactose and D-mannose, are used in food products as thickeners or stabilizers. Their partial solubility in water and ability to form gels are influenced by the degree of galactose substitution. Understanding these properties has implications for enhancing product formulations in the food industry (Pollard & Fischer, 2006).

Guar Gum: Diverse Industrial Applications

Guar gum, derived from the endosperm of Cyamopsis tetragonolobus, is rich in galactomannan. Its high solubility, emulsifying, and thickening properties find applications across various industries, including food, agriculture, and pharmaceuticals. Research focuses on modifying its structure to suit specific applications, demonstrating the material's versatility and economic value (Thombare et al., 2016).

Enzymatic Hydrolysis of Mannans

The enzymatic hydrolysis of mannans to monomer sugars is a complex process requiring synergistic action among β-mannanase, β-mannosidase, and α-galactosidase. Understanding these interactions is crucial for optimizing the conversion of biomass into fermentable sugars for bioethanol production, pointing towards the potential of mannan-based polysaccharides in renewable energy sources (Malgas et al., 2015).

Polysaccharides in Biomedical Applications

Pectins and other polysaccharides have emerged as valuable materials in biomedical applications due to their biocompatibility, non-toxicity, and biodegradability. Their modification and characterization have led to applications in drug delivery, tissue engineering, and pharmaceuticals, showcasing the potential of polysaccharides in advancing medical technologies (Noreen et al., 2017).

Mecanismo De Acción

Target of Action

It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Biochemical Pathways

It is known that this compound may be used to study its value as a prebiotic sugar that promotes intestinal mineral, especially calcium, absorption .

Propiedades

IUPAC Name |

[(2R,3R,4S,5S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21+,22-,23+,24+,25+,26-,27?,28+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTQVEKSRLZRSX-VHPQPXNJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747847 |

Source

|

| Record name | 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20880-65-3 |

Source

|

| Record name | 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (2S)-1-[(3S)-3-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutyl]azetidine-2-carboxylate](/img/structure/B562752.png)

![Ethyl 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene Sulfonamide Carbamate](/img/structure/B562759.png)